Cas no 856226-47-6 ((2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine)

(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine is a fluorinated phenylhydrazine derivative characterized by its electron-withdrawing trifluoromethyl and difluoro substituents. These functional groups enhance its reactivity as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and agrochemical intermediates. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable in pharmaceutical and material science applications. Its well-defined structure allows for precise functionalization, enabling the development of specialized compounds with tailored properties. The compound is typically handled under inert conditions due to its hydrazine moiety, ensuring stability during storage and reactions. Suitable for use in cross-coupling and cyclization reactions, it offers versatility in synthetic chemistry workflows.
(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine structure
856226-47-6 structure
Product Name:(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine
CAS No:856226-47-6
MF:C7H5F5N2
MW:212.120018720627
CID:3441113
PubChem ID:67243107
Update Time:2025-05-23

(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine Chemical and Physical Properties

Names and Identifiers

    • HYDRAZINE, [2,6-DIFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-
    • [2,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine
    • starbld0006457
    • 856226-47-6
    • SCHEMBL2000670
    • (2,6-difluoro-4-(trifluoromethyl)phenyl)hydrazine
    • (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine
    • Inchi: 1S/C7H5F5N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2
    • InChI Key: XSXMQENJESQCGL-UHFFFAOYSA-N
    • SMILES: N(C1=C(F)C=C(C(F)(F)F)C=C1F)N

Computed Properties

  • Exact Mass: 212.03728898Da
  • Monoisotopic Mass: 212.03728898Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.1Ų

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(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine Related Literature

Additional information on (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine

Chemical Compound CAS No 856226-47-6: (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine

The compound (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine with CAS No 856226-47-6 is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two fluoro groups at the 2 and 6 positions and a trifluoromethyl group at the 4 position. The hydrazine functional group further enhances its reactivity and versatility in various chemical reactions.

Recent studies have highlighted the potential of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic substitution and condensation reactions makes it an invaluable building block in drug discovery programs. Researchers have successfully utilized this compound to develop novel inhibitors for various enzyme targets, including kinases and proteases, which are critical in disease pathways such as cancer and inflammation.

The synthesis of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine involves a multi-step process that begins with the preparation of the corresponding phenyl hydrazine derivative. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to achieve high yields and purity. The incorporation of fluorinated groups not only enhances the stability of the molecule but also imparts unique electronic properties that are essential for its biological activity.

In terms of applications, (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine has shown promise in the development of fluorescent probes for bioimaging. Its fluorinated substituents enable strong emission properties under specific conditions, making it suitable for tracking cellular processes in real-time. Additionally, this compound has been explored as a precursor for the synthesis of advanced materials, including coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

Recent breakthroughs in computational chemistry have further elucidated the electronic structure and reactivity of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine. Quantum mechanical calculations have revealed that the trifluoromethyl group significantly alters the electron distribution on the phenyl ring, enhancing its ability to participate in π-interactions. This insight has guided researchers in designing more efficient synthetic routes and optimizing its biological performance.

The environmental impact of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine has also been a topic of interest. Studies conducted under controlled conditions suggest that this compound exhibits low toxicity to aquatic organisms when used at recommended concentrations. However, further research is required to fully understand its long-term effects on ecosystems and to develop sustainable practices for its production and disposal.

In conclusion, (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine (CAS No 856226-47-6) stands out as a versatile and valuable compound with wide-ranging applications in chemistry and biology. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing drug discovery and materials science. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.

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